2,4,6-Trimethyl(diacetoxyiodo)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

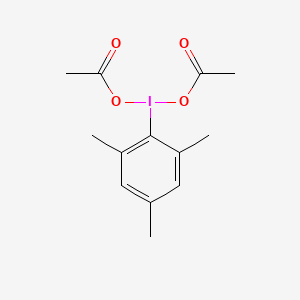

“2,4,6-Trimethyl(diacetoxyiodo)benzene” is a chemical compound with the molecular formula C13H17IO4 . It is also known by other names such as “2-(Diacetoxyiodo)mesitylene”, “[acetyloxy-(2,4,6-trimethylphenyl)-lambda3-iodanyl] acetate”, and "(diacetoxyiodo)mesitylene" .

Molecular Structure Analysis

The molecular weight of “2,4,6-Trimethyl(diacetoxyiodo)benzene” is 364.18 g/mol . The InChI string representation of the molecule isInChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3 . Unfortunately, the 3D structure generation is disallowed due to unsupported atom valence . Chemical Reactions Analysis

“Diacetoxyiodo)benzene” is used as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral and in the rhodium-catalyzed aziridination of olefins with sulfamate esters . It is also used in conjunction with a catalytic amount of sodium azide in acetonitrile for the oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles .Physical And Chemical Properties Analysis

“2,4,6-Trimethyl(diacetoxyiodo)benzene” is a white to light yellow crystal powder . It has a molecular weight of 364.18 g/mol, an XLogP3-AA of 3.9, and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds .科学的研究の応用

Organic Synthesis

2,4,6-Trimethyl(diacetoxyiodo)benzene: is widely used as an oxidizing agent in organic synthesis. It facilitates various chemical transformations, including C-H functionalization , which is crucial for modifying complex molecules. This compound enables the formation of carbon-heteroatom bonds, contributing to the synthesis of heterocyclic compounds .

Medicinal Chemistry

In medicinal chemistry, 2-(Diacetoxyiodo)mesitylene plays a role in the methylation of inert aryl electrophiles. Methylation can significantly alter the physical and biological properties of molecules, impacting drug solubility, potency, and half-life .

Agrochemical Production

This compound serves as a reagent in the production of agrochemicals. Its role as an intermediate in synthesizing compounds for agricultural use highlights its importance in developing pesticides and fertilizers that support crop protection and growth .

Material Science

2,4,6-Trimethyl(diacetoxyiodo)benzene: is utilized in material science, particularly in the synthesis of dyes and pigments. These applications are essential for creating materials with specific optical properties for industrial use .

Polymer Research

The compound finds applications in polymer research, where it is used as a catalyst or reagent in polymerization processes. This contributes to the development of new polymeric materials with improved characteristics for various industrial applications .

Environmental Science

While direct applications in environmental science are not explicitly documented, the use of 2-(Diacetoxyiodo)mesitylene in the synthesis of environmentally benign compounds suggests its indirect contribution to this field. It aids in the development of green chemistry protocols that minimize harmful environmental impacts .

Safety and Hazards

作用機序

Target of Action

The primary targets of 2,4,6-Trimethyl(diacetoxyiodo)benzene, also known as 2-(Diacetoxyiodo)mesitylene, are unactivated sp3 C-H bonds of both oxime and pyridine substrates . These bonds are targeted due to their ability to undergo highly regio- and chemoselective Pd (II)-catalyzed oxygenation .

Mode of Action

The compound acts as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral . It is also employed in the rhodium-catalyzed aziridination of olefins with sulfamate esters . The compound interacts with its targets, leading to highly regio- and chemoselective Pd (II)-catalyzed oxygenation .

Biochemical Pathways

The affected biochemical pathways involve the TEMPO oxidation of nerol to neral and the rhodium-catalyzed aziridination of olefins with sulfamate esters . The downstream effects of these pathways include the production of neral from nerol and the formation of aziridines from olefins .

Pharmacokinetics

It is known that the compound is soluble in methanol , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of the compound’s action include the transformation of nerol to neral and the formation of aziridines from olefins . These transformations are achieved through the compound’s role as a stoichiometric oxidant .

Action Environment

Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at temperatures between 0-10°C . Additionally, the compound is soluble in methanol , which can influence its reactivity and efficacy.

特性

IUPAC Name |

[acetyloxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVRYGXAHXDPHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)I(OC(=O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethyl(diacetoxyiodo)benzene | |

CAS RN |

33035-41-5 |

Source

|

| Record name | IODOMESITYLENE DIACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)

![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)

![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)

![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)